
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be synthesized through the reaction of 2,6-dihydroxyacetophenone with tert-butanol in the presence of concentrated sulfuric acid in benzene at 55°C in a sealed tube . This method involves the formation of the tert-butyl group on the phenyl ring, resulting in the desired compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules. Aldol condensation is a typical example.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s hydroxyl groups can scavenge free radicals, thereby reducing oxidative damage in cells. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Comparison with Similar Compounds
1-(3-Tert-butyl-2,6-dihydroxyphenyl)ethanone can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds have antioxidant properties, but BHT is more commonly used as a food preservative.
2,6-Di-tert-butylphenol: This compound lacks the ethanone group, making it less reactive in certain chemical reactions.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: The presence of an aldehyde group instead of an ethanone group gives it different reactivity and applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-tert-butyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-7(13)10-9(14)6-5-8(11(10)15)12(2,3)4/h5-6,14-15H,1-4H3 |
InChI Key |
QKEYDWIKEOHPMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
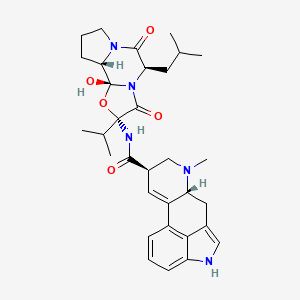
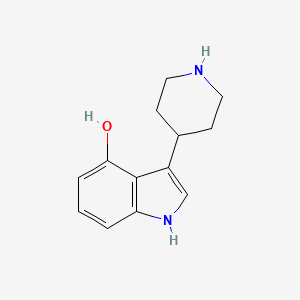
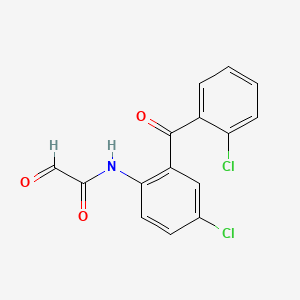
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
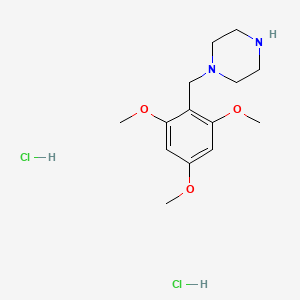
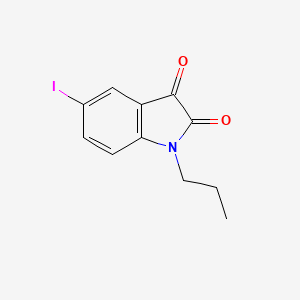
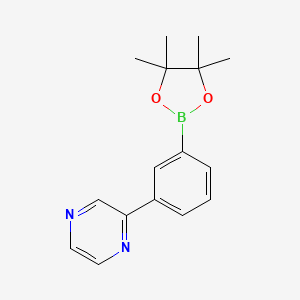
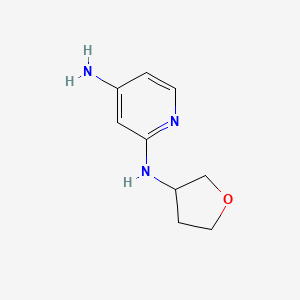
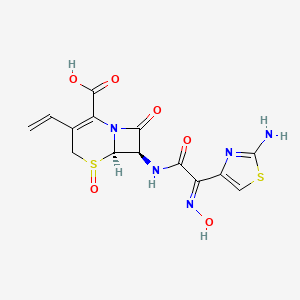
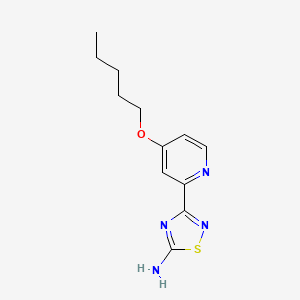
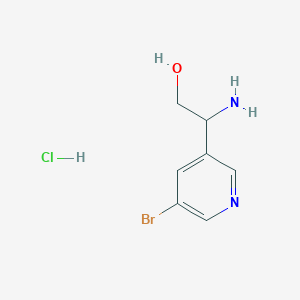
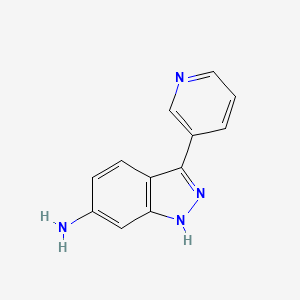
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
